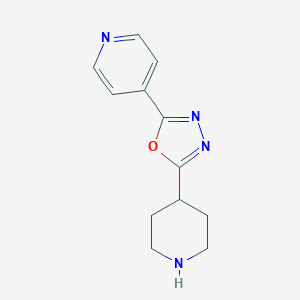
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with piperidine or pyrrolidine rings, has been explored for their antimicrobial activity. These derivatives are synthesized to exhibit strong antimicrobial effects, with structure-activity relationships being a significant focus of research (Krolenko et al., 2016). Another study details the sequential conversion of organic acids into esters, hydrazides, and finally, 5-substituted-1,3,4-oxadiazole-2-thiols, demonstrating a complex synthetic pathway for similar compounds (Khalid et al., 2016).
Molecular Structure Analysis
The crystal structure of a related compound, 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, was analyzed through NMR, MS, elemental analyses, and X-ray diffraction. This study revealed its crystallization in the monoclinic system and provided insights into its structural dimensions, which are crucial for understanding the molecular geometry and potential interactions of such compounds (Shen et al., 2018).
Chemical Reactions and Properties
Chemical stability and reactivity studies, such as the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, provide insight into the chemical behavior of similar oxadiazole derivatives under various conditions. These studies help in understanding the compounds' stability and potential for undergoing structural transformations (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their crystallization, density, and thermal stability, are critical for their handling and application in research. For example, the analysis of a fused, tricyclic pyridine-based energetic material provides valuable data on density, thermal stability, and crystal parameters, which could be analogous to studying 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Ma et al., 2018).
Chemical Properties Analysis
Investigating the antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives, including their synthesis and bioactivity profiles, helps to understand their chemical properties and potential applications in fields outside of direct pharmaceutical usage. The synthesis and evaluation of various derivatives for antimicrobial activity offer insights into the chemical properties that influence their biological activity (Raundal et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Binding Characteristics
The 1,3,4-oxadiazole nucleus, including compounds like 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, is known for its unique structural feature. The presence of pyridine type of nitrogen atoms in the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors through multiple weak interactions, making it a focal point in medicinal chemistry. This allows for the design of molecules with a broad range of bioactivities (Verma et al., 2019).
Biological Activities
The 1,3,4-oxadiazole derivatives exhibit a wide array of biological activities due to their structural versatility. They have been identified to possess antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. This heterocyclic nucleus serves as a crucial class of compounds for novel drug development, with recent studies emphasizing the synthesis of novel oxadiazole derivatives and their diverse chemical and biological behavior (Bala et al., 2010; Wang et al., 2022).
Applications in Metal-Ion Sensing
Oxadiazole scaffolds, particularly the 1,3,4-oxadiazole derivatives, have found applications beyond pharmacology. They are utilized in the development of potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites for metal ions. This makes them a prominent choice for metal-ion sensors, with their reactivity and synthetic versatility playing a pivotal role in various scientific fields (Sharma et al., 2022).
Synthetic Approaches
The synthetic strategies for 1,3,4-oxadiazole derivatives are diverse and have evolved over time. Methods such as dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, and condensation cyclization are among the classic synthetic routes. These strategies enable the creation of oxadiazole compounds with various biological activities, serving as a foundation for the development of novel drugs and other chemical entities (Nayak & Poojary, 2019).
Zukünftige Richtungen
The future directions for research on “2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole” would likely depend on its potential applications. For example, if it shows promise as an anti-tubercular agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Eigenschaften
IUPAC Name |
2-piperidin-4-yl-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-2,5-6,10,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLMXXMMZLBIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621761 | |
| Record name | 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | |
CAS RN |
732978-38-0 | |
| Record name | 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



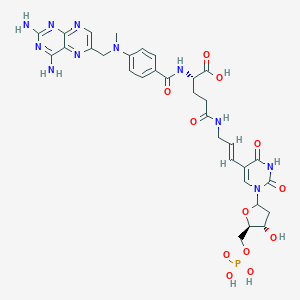
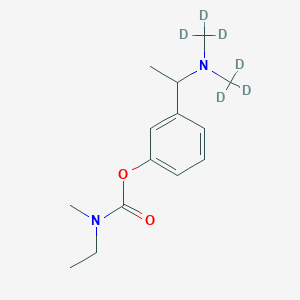
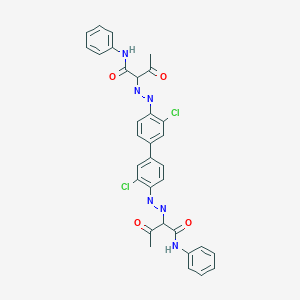
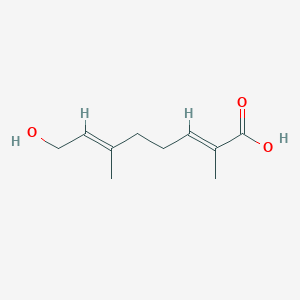
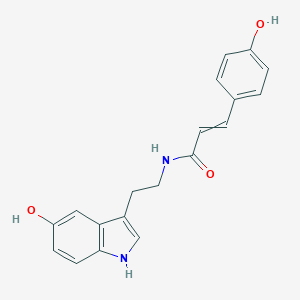

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
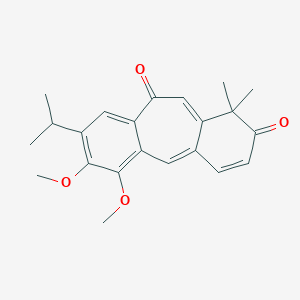
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)




![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)